An In-Depth Technical Guide to 3',4'-Difluoro-2-hydroxyacetophenone (CAS 816450-98-3)
An In-Depth Technical Guide to 3',4'-Difluoro-2-hydroxyacetophenone (CAS 816450-98-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3',4'-Difluoro-2-hydroxyacetophenone. As a fluorinated aromatic ketone, this compound serves as a valuable building block in medicinal chemistry and materials science, primarily as a precursor to novel chalcones, flavones, and other heterocyclic systems with significant therapeutic potential.
Core Chemical and Physical Properties
3',4'-Difluoro-2-hydroxyacetophenone is a substituted acetophenone featuring two fluorine atoms on the phenyl ring, a hydroxyl group at the 2' position, and an acetyl group. This unique substitution pattern imparts specific electronic and steric properties that are advantageous in the design of bioactive molecules.
Physicochemical Data
While extensive experimental data for 3',4'-Difluoro-2-hydroxyacetophenone is not widely published, its properties can be reliably inferred from its chemical structure and data from closely related analogs. The table below summarizes key computed and estimated physicochemical properties.
| Property | Value | Source |
| CAS Number | 816450-98-3 | [1][2] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| IUPAC Name | 1-(3,4-difluorophenyl)-2-hydroxyethanone | [2] |
| Appearance | (Predicted) White to off-white solid | - |
| Melting Point | (Estimated) Similar to 4'-Fluoro-2'-hydroxyacetophenone (31-35 °C) | [3] |
| Boiling Point | (Predicted) >200 °C | - |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water | - |
| logP (computed) | 1.3 | [2] |
Synthesis of 3',4'-Difluoro-2-hydroxyacetophenone
The synthesis of 2'-hydroxyacetophenones is most commonly achieved through the Fries rearrangement of the corresponding phenyl acetate. This intramolecular acylation reaction is a robust and well-established method for preparing hydroxyaryl ketones.
Fries Rearrangement: A Plausible Synthetic Route
A general and efficient method for the synthesis of fluorinated 2'-hydroxyacetophenones involves the Fries rearrangement of a difluorophenyl acetate using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: General workflow for the synthesis of 3',4'-Difluoro-2-hydroxyacetophenone via Fries rearrangement.
Step-by-Step Methodology
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Preparation of the Precursor: The synthesis begins with the preparation of 3,4-difluorophenyl acetate. This is typically achieved by reacting 3,4-difluorophenol with acetic anhydride in the presence of a base catalyst.
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Fries Rearrangement:
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In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a mixture of 3,4-difluorophenyl acetate and aluminum trichloride is heated.
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The reaction is typically conducted without a solvent or in a high-boiling inert solvent.
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The reaction temperature is a critical parameter, often around 150 °C, and influences the regioselectivity of the acylation.
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Workup and Purification:
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After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
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The reaction is carefully quenched by the slow addition of ice water, followed by acidification with dilute hydrochloric acid.
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The product is then extracted into an organic solvent (e.g., ethyl acetate or toluene).
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The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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-
Purification: The crude 3',4'-Difluoro-2-hydroxyacetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Spectral Properties
The structural confirmation of 3',4'-Difluoro-2-hydroxyacetophenone relies on standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not readily found, the expected spectral features can be accurately predicted based on its structure and data from close analogs.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyacetyl group, and the hydroxyl proton.
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Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons will appear as complex multiplets due to both proton-proton and proton-fluorine coupling.
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Methylene Protons (δ ~4.5 ppm): A singlet corresponding to the two protons of the -CH₂OH group.
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Hydroxyl Proton (δ > 10 ppm): A broad singlet for the phenolic hydroxyl group, which may be shifted downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbonyl Carbon (δ > 190 ppm): A signal in the downfield region characteristic of a ketone carbonyl.
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Aromatic Carbons (δ 100-160 ppm): Six signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and hydroxyl substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
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Methylene Carbon (δ ~65 ppm): A signal for the carbon of the -CH₂OH group.
Expected IR Spectral Data
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the ketone.
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C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹, indicative of the carbon-fluorine bonds.
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Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3',4'-Difluoro-2-hydroxyacetophenone. Based on data for the compound and its close analogs, the following safety information should be considered.[1][3]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Research and Drug Development
Hydroxyacetophenones are versatile intermediates in organic synthesis, and the introduction of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. 3',4'-Difluoro-2-hydroxyacetophenone is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Synthesis of Chalcones and Flavones
A primary application of 2'-hydroxyacetophenones is in the Claisen-Schmidt condensation with aromatic aldehydes to produce 2'-hydroxychalcones. These chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6][7] The resulting 2'-hydroxychalcones can be further cyclized to form flavones, another class of compounds with significant pharmacological interest.
Caption: Workflow for the synthesis of a 2'-hydroxychalcone derivative from 3',4'-Difluoro-2-hydroxyacetophenone.
Experimental Protocol: Synthesis of a 3',4'-Difluoro-2'-hydroxychalcone Derivative
The following is a representative protocol for the synthesis of a chalcone derivative using 3',4'-Difluoro-2-hydroxyacetophenone.
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Reaction Setup: In a round-bottom flask, dissolve 3',4'-Difluoro-2-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
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Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 40-60% w/v), dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Once the reaction is complete, the mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid.
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The precipitated solid (the chalcone product) is collected by vacuum filtration.
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The solid is washed with cold water until the filtrate is neutral.
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Purification: The crude chalcone is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[8]
The synthesized chalcones can then be used as precursors for further chemical transformations or evaluated for their biological activities.
Conclusion
3',4'-Difluoro-2-hydroxyacetophenone is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. Its fluorinated structure makes it particularly attractive for the development of novel therapeutic agents with enhanced biological properties. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
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Oakwood Chemical. 3',4'-Difluoro-2'-hydroxyacetophenone. [Link]
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PubChem. 3',4'-Difluoro-2-hydroxyacetophenone. [Link]
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PubMed. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. [Link]
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ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]
-
International Journal of Health and Medical Research. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. [Link]
Sources
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